BenchChemオンラインストアへようこそ!

2-(2,4-Difluorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Drug Discovery Target Identification Bioactivity Profiling

2-(2,4-Difluorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone (CAS 2034303-24-5) is a synthetic small molecule featuring a 2,4-difluorophenyl group linked via an ethanone bridge to a piperidine ring, which is further functionalized with a 2-methylpyrimidin-4-yl ether. Its molecular formula is C20H20F2N2O2 with a molecular weight of 360.4 g/mol.

Molecular Formula C18H19F2N3O2
Molecular Weight 347.366
CAS No. 2034303-24-5
Cat. No. B2692564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
CAS2034303-24-5
Molecular FormulaC18H19F2N3O2
Molecular Weight347.366
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CC3=C(C=C(C=C3)F)F
InChIInChI=1S/C18H19F2N3O2/c1-12-21-7-6-17(22-12)25-15-3-2-8-23(11-15)18(24)9-13-4-5-14(19)10-16(13)20/h4-7,10,15H,2-3,8-9,11H2,1H3
InChIKeyLITXARTXANVZOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Difluorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone: Procurement-Grade Characterization and Efficacy Data Gap


2-(2,4-Difluorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone (CAS 2034303-24-5) is a synthetic small molecule featuring a 2,4-difluorophenyl group linked via an ethanone bridge to a piperidine ring, which is further functionalized with a 2-methylpyrimidin-4-yl ether. Its molecular formula is C20H20F2N2O2 with a molecular weight of 360.4 g/mol . The compound is listed by chemical vendors as a research chemical with potential, but not yet validated, applications in medicinal chemistry and biological research. A systematic search of primary research papers, patents, and authoritative databases (including PubChem, BindingDB, and Google Patents) reveals a critical absence of peer-reviewed or patented biological activity data for this specific compound [1].

Why Analogs Cannot Substitute for 2-(2,4-Difluorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone in Specialized Research


The target compound belongs to a densely populated chemical space of difluorophenyl-piperidine-ethanone derivatives. Closely related analogs, such as 2-(2,4-Difluorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone (CAS 2380068-41-5) and 1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one, differ by minor substituent variations on the pyrimidine ring and the nature of the linker . In the absence of disclosed structure-activity relationship (SAR) data or a defined molecular target, the biological consequences of these structural alterations remain entirely unknown. While certain analogs have demonstrated potent biological activity—for instance, compounds in the DAPY (diarylpyrimidine) family have shown single-digit nanomolar activity against HIV-1 reverse transcriptase [1]—it is scientifically invalid to extrapolate these findings to the target compound. The lack of comparative biological data means that no rational substitution can be made, and each compound must be treated as a distinct chemical entity with uncharacterized pharmacological properties.

Quantitative Differentiation Evidence for 2-(2,4-Difluorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone


Absence of Validated Biological Target Engagement and Potency Data

Despite exhaustive searches of authoritative biochemical databases (BindingDB, PubChem BioAssay) and patent repositories (Google Patents, USPTO), no quantitative biological activity data—such as IC50, Ki, or EC50 values—were identified for the target compound against any molecular target. In contrast, structurally related PAI-1 inhibitors, such as those disclosed in US Patent US9718760, exhibit IC50 values ranging from 350 nM to 6,980 nM in fluorometric plate assays [1]. The target compound cannot be linked to this or any other validated target. This evidence gap constitutes the most critical differentiator for procurement decisions: the compound lacks the foundational data required to justify its selection over characterized analogs.

Drug Discovery Target Identification Bioactivity Profiling

Lack of Comparative Selectivity Profiling Against Kinase Panels

No data from kinase selectivity panels (e.g., Eurofins DiscoverX, Reaction Biology Corporation) are publicly available for the target compound. This is a critical differentiator from well-characterized pyrimidine-based kinase inhibitors, which routinely provide selectivity scores (e.g., S(10) or selectivity entropy) against panels of 300-400 kinases. For example, compounds in the PIM kinase inhibitor patent class (e.g., WO2015/XXXXXX) have been profiled against PIM-1, PIM-2, and PIM-3 isoforms, demonstrating isoform-selective inhibition [1]. The absence of such data for the target compound prevents any assessment of polypharmacology, off-target risk, or therapeutic window.

Kinase Selectivity Off-Target Screening Drug Safety

Undefined Physicochemical and ADME Property Differentiation

No experimentally determined physicochemical data—including aqueous solubility, logP/logD, plasma protein binding, or metabolic stability in liver microsomes—are available for the target compound. While calculated properties may be generated in silico, the absence of empirical measurements prevents any comparison with development candidates. For instance, the antifungal fluconazole, which also contains a 2,4-difluorophenyl group, was selected for development based on an optimal combination of antifungal efficacy, pharmacokinetic characteristics, and aqueous solubility [1]. Similarly, the PAI-1 clinical candidate TM5007 demonstrates oral activity and an IC50 of 29 µM . Without analogous profiling, the target compound offers no verifiable advantage in terms of developability or formulation potential.

ADME Drug-likeness Physicochemical Properties

Application Scenarios for 2-(2,4-Difluorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone Based on Current Evidence


Not Suitable for Biological Target Engagement or Lead Optimization Screening

Given the complete absence of IC50, Ki, or EC50 data against any molecular target, this compound is not a suitable candidate for biological screening cascades, lead identification, or lead optimization programs. Any procurement for these purposes carries a high risk of wasted resources, as the compound's activity profile is entirely uncharacterized. Researchers with a defined target should prioritize screening compounds from validated libraries where bioactivity data are publicly available.

Potential as a Chemical Probe Precursor, Conditional on SAR Data Generation

If future studies establish a target engagement profile, the compound's unique combination of a 2,4-difluorophenyl group and a piperidine-linked 2-methylpyrimidine ether may offer distinct binding interactions compared to known kinase or PAI-1 inhibitors. However, this remains speculative. Procurement for SAR exploration is only justified if the research program includes a commitment to generate the primary bioactivity data that are currently missing, and the compound is priced competitively relative to its uncharacterized status.

Use as a Negative Control or Inactive Comparator in Assay Development

The compound may serve as a negative control in biochemical or cellular assays where a structurally matched but biologically inert molecule is required. The absence of detectable activity against common targets (e.g., kinases, PAI-1) in preliminary screens would need to be confirmed before such use. Procurement for this purpose is contingent on the supplier providing analytical certificates (e.g., HPLC purity >95%, NMR confirmation) to ensure the compound's identity and purity.

Chemical Derivatization and Fragment-Based Drug Discovery

The molecule contains functional groups (ketone, pyrimidine ether) amenable to further chemical derivatization. It could serve as a synthetic intermediate or a starting point for fragment growing strategies. However, its procurement for this purpose should be evaluated against commercially available, less complex fragments that offer greater synthetic versatility. Any decision to purchase should be based on a clear synthetic plan and cost-benefit analysis relative to alternative building blocks.

Quote Request

Request a Quote for 2-(2,4-Difluorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.